1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through a cyclization reaction involving diamines and diols under catalytic conditions.
Introduction of the 3-Bromophenylmethyl Group: This step can be achieved via a nucleophilic substitution reaction where a bromophenylmethyl halide reacts with the piperazine ring.
Attachment of the Cyclopropanesulfonyl Group: The final step involves the sulfonylation of the piperazine ring using a cyclopropanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
- 1-[(3-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
- 1-[(3-Bromophenyl)methyl]-4-(methylsulfonyl)piperazine
Uniqueness: 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is unique due to the presence of both the 3-bromophenylmethyl and cyclopropanesulfonyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c15-13-3-1-2-12(10-13)11-16-6-8-17(9-7-16)20(18,19)14-4-5-14/h1-3,10,14H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYORXKEWLVJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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